tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
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Overview
Description
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1S,2R)-2-(hydroxymethyl)cyclopentyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of chiral compounds due to its stereochemistry .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its carbamate group can act as a substrate or inhibitor for various enzymes .
Medicine
In medicine, tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is investigated for its potential therapeutic properties. It has been studied for its role in drug delivery systems and as a prodrug for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
- tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
- tert-butyl carbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry makes it particularly valuable in the synthesis of chiral compounds and in studies of enzyme specificity.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |
InChI Key |
JHCUAQXGKDRBOU-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
Origin of Product |
United States |
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